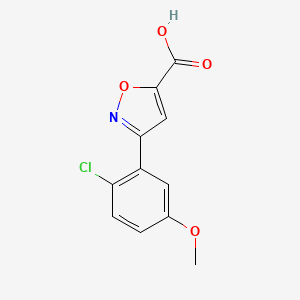![molecular formula C24H26FN3O6 B2985673 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351651-94-9](/img/structure/B2985673.png)
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is an intriguing compound with a multifaceted chemical structure. It's characterized by the presence of a fluorophenoxy group, a benzimidazole moiety, and a piperidine ring, offering a rich tapestry of chemical interactions and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves several key steps:
Fluorination: : Introduction of the fluorine atom onto the phenoxy group.
Benzimidazole Formation: : Cyclization reactions to form the benzimidazole ring.
Piperidine Functionalization: : Functionalization of the piperidine ring.
Coupling Reactions: : Linking the fluorophenoxy and benzimidazole-piperidine entities.
Oxalate Formation: : Reacting the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production often leverages scalable and efficient synthetic routes:
Batch Processes: : Multiple-step synthesis in controlled environments.
Continuous Flow Synthesis: : Enables more consistent quality and higher yields.
Green Chemistry Principles: : Use of eco-friendly reagents and solvents to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Transformation through the addition of oxygen or removal of hydrogen.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacing a functional group with another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenation using N-bromosuccinimide (NBS).
Major Products Formed
The reactions produce various intermediates and final products, often specific to the pathway and conditions employed.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has diverse applications:
Chemistry: : Used as a building block in organic synthesis and drug development.
Biology: : Investigated for its potential interactions with biological targets and pathways.
Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and oncology.
Industry: : Applications in the synthesis of fine chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects through:
Molecular Interactions: : Binding to specific molecular targets, often receptors or enzymes.
Pathways: : Modulating biochemical pathways, potentially influencing signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-piperidinylethanone oxalate: : Lacks the fluorine and benzimidazole modifications.
2-(2-Chlorophenoxy)-1-piperidinylethanone oxalate: : Chlorine substitution offers different reactivity and biological activity.
Its fluorinated phenoxy group and benzimidazole-piperidine core confer distinct chemical properties and potential biological activities that differentiate it from its analogs.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUXZHOBOBUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2985596.png)
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2985600.png)
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2985602.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)



